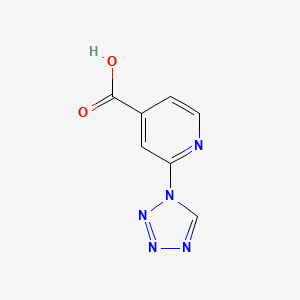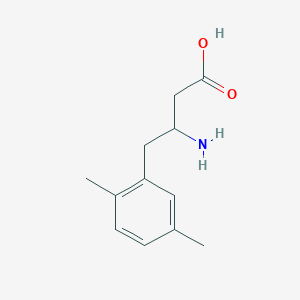
2-(tetrazol-1-yl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Tetrazoles are often used as bioisosteres of carboxylic acids, which means they can mimic the biological activity of carboxylic acids while offering enhanced stability and other beneficial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves the use of sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach is the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can significantly enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under specific conditions to modify the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically required, although tetrazoles are resistant to oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives with potential biological activities .
科学的研究の応用
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets with high affinity. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .
類似化合物との比較
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar biological activities.
5-Substituted Tetrazoles: These compounds have various substituents attached to the tetrazole ring, offering diverse biological activities.
Pyridine-4-carboxylic Acid: The parent compound without the tetrazole ring, used in various chemical and biological applications.
Uniqueness
2-(Tetrazol-1-yl)pyridine-4-carboxylic acid is unique due to the combination of the tetrazole and pyridine rings, which provides enhanced stability and specific biological activities compared to its individual components . The presence of the carboxylic acid functional group further enhances its potential as a bioisostere in drug design .
特性
分子式 |
C7H5N5O2 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
2-(tetrazol-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-2-8-6(3-5)12-4-9-10-11-12/h1-4H,(H,13,14) |
InChIキー |
XXAWYHAEHQHNJC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)





![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)


![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
